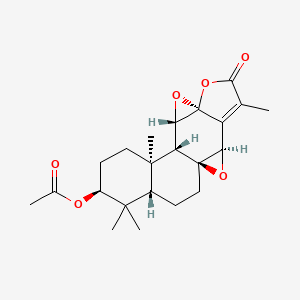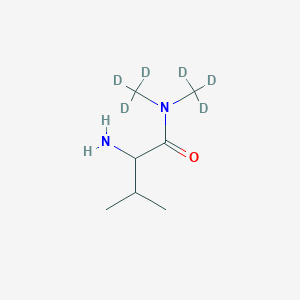
Gelomulide B
説明
Synthesis Analysis
The microbial transformation of Gelomulide G, a closely related compound, through incubation with Aspergillus niger and Cunninghamella elegans has been documented, leading to the synthesis of new metabolites with altered chemical structures. These transformations are significant for understanding the synthesis pathways and potential modifications of Gelomulide B (Choudhary et al., 2005).
Molecular Structure Analysis
The molecular structure and stereostructures of diterpene lactones, including this compound, are determined using spectroscopic methods such as NMR and mass spectral analyses. These methods provide insights into the complex stereochemistry and molecular conformations of Gelomulide compounds (Talapatra et al., 1998).
Chemical Reactions and Properties
Chemical and biotransformation studies of Gelomulide F, another compound in the Gelomulide series, highlight the reactivity and chemical properties of these diterpene lactones. These studies provide valuable information on the chemical behavior of this compound in various conditions, including reactions with different reagents and under varying pH conditions (Gondal & Choudhary, 2012).
Physical Properties Analysis
The physical properties of Gelomulide compounds can be inferred from studies on related materials, such as polymers and gels, that undergo physical gelation and chemical crosslinking. These studies explore the conditions affecting the gelation behavior, stability, and mechanical properties of materials, which are relevant for understanding the physical characteristics of this compound (Young et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity and stability, can be studied through the lens of related compounds' gelation mechanisms and chemical responsiveness. For instance, the gelation of graphene oxides by amino acids demonstrates the influence of chemical interactions on the properties of the resulting materials (Ahn et al., 2014). Understanding these interactions provides insights into the chemical properties of this compound.
科学的研究の応用
Biological Activity : Gelomulide B, as part of the gelomulide class of compounds, has shown promise in biological applications. For example, Gelomulide K, a compound closely related to this compound, has been studied for its potential to enhance the activity of paclitaxel in breast cancer cells through ROS-mediated mechanisms. This research highlights the compound's ability to act as a caspase-independent cell death-inducing agent, which is significant in the context of cancer treatment where resistance to traditional agents is a major challenge (Yang et al., 2011).
Chemical and Biotransformations : The chemical and biotransformation potential of Gelomulides, including this compound, is another area of interest. Studies have explored the transformation of Gelomulide compounds through various processes, such as fermentation and treatment with different chemicals. These transformations can lead to the formation of novel compounds with potentially different or enhanced biological activities. For instance, Gelomulide F has been transformed into Gelomulide D and E through such processes (Gondal & Choudhary, 2012).
Cytotoxic Properties : Certain Gelomulide compounds, such as Gelomulide K-X, have shown moderate cytotoxicity against various cancer cell lines, including lung, breast, and liver cancer cells. This suggests the potential of Gelomulides, including this compound, in the development of novel anticancer agents (Lee et al., 2008).
Structural Analysis : Detailed structural and conformational analyses of Gelomulides have been conducted to better understand their chemical properties. Such analyses are crucial for determining how these compounds interact with biological systems and can guide the synthesis of derivatives with enhanced efficacy or reduced toxicity (Talapatra et al., 1998).
特性
IUPAC Name |
[(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPSZJMRQVJIBN-CLAXDQGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@H]6[C@@]2(O6)OC1=O)(CC[C@@H](C5(C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099510 | |
| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122537-60-4 | |
| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122537-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




